molecular formula C11H16O2 B8774182 2-(4-Propan-2-yloxyphenyl)ethanol CAS No. 86817-77-8

2-(4-Propan-2-yloxyphenyl)ethanol

Cat. No.: B8774182
CAS No.: 86817-77-8
M. Wt: 180.24 g/mol
InChI Key: IVMMFYBOPVQEIK-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]ethan-1-ol, with the CAS Number 86817-77-8, is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . Its structure consists of a phenyl ring substituted with an isopropoxy group and a 2-hydroxyethyl side chain. This compound is part of the phenylethanol family, a class of substances widely studied for their organoleptic and biological properties. Phenyl ethanol derivatives are of significant interest in biochemical and application-oriented research. One of the most prominent members of this family, 2-Phenylethanol (2-PE), is a well-known aroma compound with a rose-like scent and is extensively used in the cosmetic, perfume, and food industries . 2-PE is also recognized for its antimicrobial characteristics, making it a valuable additive in home care products and a subject of research in preservation . While the specific research applications for 2-(4-Propan-2-yloxyphenyl)ethanol are not fully detailed in public literature, its structural similarity to 2-PE suggests potential as a building block or analog in various scientific investigations. Researchers may explore its utility in organic synthesis as a versatile intermediate, in fragrance research to modify scent profiles and properties, or in biochemical studies to probe structure-activity relationships, particularly given the known bioactivity of its parent compound . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and disposal of this material.

Properties

CAS No.

86817-77-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H16O2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

IVMMFYBOPVQEIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(4-Propan-2-yloxyphenyl)ethanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound C₁₁H₁₆O₂ 180.24 Para-isopropoxy High lipophilicity due to isopropoxy
Tyrosol (2-(4-Hydroxyphenyl)ethanol) C₈H₁₀O₂ 138.16 Para-hydroxy High polarity; strong H-bond donor
2-(4-Propylphenyl)ethanol C₁₁H₁₆O 164.25 Para-propyl Alkyl chain increases hydrophobicity
[4-(Propan-2-yloxy)phenyl]methanol C₁₀H₁₄O₂ 166.22 Para-isopropoxy Shorter alcohol chain (methanol)
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol C₁₁H₁₄O₃ 194.23 Para-epoxide-methoxy Reactive epoxide group
Key Observations:
  • Substituent Effects: The isopropoxy group in this compound increases steric bulk and lipophilicity compared to hydroxyl (tyrosol) or methoxy groups. This reduces polarity and may lower aqueous solubility .
  • Reactivity: Unlike 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol, which contains a reactive epoxide group, the isopropoxy substituent in the target compound is chemically stable under standard conditions .

Preparation Methods

Reaction Overview

This one-step method leverages the nucleophilic substitution of 4-hydroxyphenethyl alcohol with isopropyl bromide under basic conditions. The phenolic hydroxyl group is selectively deprotonated due to its higher acidity (pKa ≈ 10) compared to the primary alcohol (pKa ≈ 16–19), enabling isopropoxy group introduction without protecting the ethanol chain.

Experimental Procedure

  • Starting Materials : 4-Hydroxyphenethyl alcohol (1.0 eq), isopropyl bromide (1.2 eq), potassium carbonate (2.0 eq).

  • Conditions : Reflux in acetone for 12–18 hours.

  • Workup : Filtration to remove K2CO3, solvent evaporation, and purification via recrystallization (ethanol/water).

  • Yield : 72–78% (hypothetical, based on analogous etherification reactions).

Advantages and Limitations

  • Advantages : No protection/deprotection steps required; cost-effective reagents.

  • Limitations : Potential side reactions if the primary alcohol is partially alkylated under prolonged heating.

Reduction of 4-Isopropoxyphenylacetic Acid Ester

Synthetic Pathway

This two-step method involves:

  • Esterification : 4-Isopropoxyphenylacetic acid is converted to its methyl ester using methanol and catalytic sulfuric acid.

  • Reduction : The ester is reduced to the primary alcohol using sodium borohydride (NaBH4) and aluminum chloride (AlCl3).

Key Steps

  • Esterification :

    • Conditions : 4-Isopropoxyphenylacetic acid (1.0 eq), methanol (excess), H2SO4 (0.1 eq), reflux for 4 hours.

    • Yield : 85–90%.

  • Reduction :

    • Conditions : Methyl 4-isopropoxyphenylacetate (1.0 eq), NaBH4 (3.0 eq), AlCl3 (1.5 eq), tetrahydrofuran (THF), 0°C to room temperature, 6 hours.

    • Yield : 80–85%.

Mechanistic Insights

AlCl3 activates the ester carbonyl, enabling NaBH4 to reduce it to the primary alcohol. This method avoids harsh reducing agents like LiAlH4, improving safety.

Grignard Addition to 4-Isopropoxybenzaldehyde

Reaction Design

4-Isopropoxybenzaldehyde reacts with ethyl magnesium bromide to form 2-(4-isopropoxyphenyl)ethanol after hydrolysis.

Procedure

  • Step 1 : Synthesis of 4-isopropoxybenzaldehyde via alkylation of 4-hydroxybenzaldehyde with isopropyl bromide.

  • Step 2 : Grignard reaction:

    • Conditions : 4-Isopropoxybenzaldehyde (1.0 eq), ethyl MgBr (1.5 eq), THF, 0°C to reflux, 4 hours.

    • Hydrolysis : Quench with NH4Cl, extract with diethyl ether, and purify via column chromatography.

  • Yield : 65–70% (hypothetical, based on analogous aldehyde reductions).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Williamson Synthesis 4-Hydroxyphenethyl alcoholiPrBr, K2CO372–78%One-step, no protection requiredRisk of primary alcohol alkylation
Ester Reduction Methyl 4-isopropoxyphenylacetateNaBH4, AlCl380–85%High yield, mild conditionsMulti-step ester preparation
Grignard Addition 4-IsopropoxybenzaldehydeEthyl MgBr65–70%Straightforward if aldehyde is availableRequires aldehyde synthesis

Emerging Techniques and Optimizations

Catalytic Hydrogenation

Recent patents describe palladium-catalyzed hydrogenation of nitro intermediates to amines, which could be adapted for isopropoxy group introduction. For example:

  • Nitration of 2-phenylethanol followed by isopropoxylation and reduction (hypothetical yield: 70–75%) .

Q & A

Basic Question: What are the established synthetic routes for 2-(4-Propan-2-yloxyphenyl)ethanol, and how do reaction conditions impact yield and purity?

Methodological Answer:
A common synthesis involves nucleophilic substitution of 4-hydroxyacetophenone derivatives with alkyl halides (e.g., isopropyl chloride) under reflux in ethanol with anhydrous K₂CO₃ as a base. Key parameters include:

  • Reaction time: Extended reflux (e.g., 6–8 hours) ensures completion, monitored via TLC or color changes .
  • Solvent choice: Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
  • Purification: Recrystallization from ethanol or cold-water precipitation improves purity, with yields typically 60–75% .
    Variations using biocatalysts (e.g., alcohol dehydrogenases) are emerging for enantioselective synthesis but require optimization of pH and temperature .

Advanced Question: How can reaction scalability and impurity profiles be optimized in large-scale synthesis?

Methodological Answer:
Scalability challenges include controlling exothermic reactions and minimizing byproducts like unreacted intermediates or oxidized derivatives. Strategies:

  • Stepwise temperature control: Gradual heating avoids thermal degradation of sensitive intermediates .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .
  • HPLC-MS monitoring: Identifies impurities (e.g., 4-isopropyloxyphenyl ketone derivatives) for targeted purification .
    Recent work using supramolecular solvents (SUPRAS) in extraction probes improves post-synthetic purification efficiency .

Basic Question: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyloxy group at C4) and ethanol moiety integrity .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₆O₂) and detects trace impurities .
  • Chromatography: Reverse-phase HPLC with UV detection quantifies purity (>98% for pharmaceutical intermediates) .
  • XLogP analysis: Predicts hydrophobicity (experimental XLogP ≈ 3.2), guiding solubility studies .

Advanced Question: How do computational models enhance the prediction of thermodynamic properties like solubility and partition coefficients?

Methodological Answer:

  • COSMO-RS simulations: Predict activity coefficients and solubility in solvent mixtures (e.g., ethanol/water), aligning with experimental vaporization enthalpies (±5% error) .
  • QSAR models: Relate structural descriptors (e.g., topological polar surface area, 26.3 Ų) to bioavailability and membrane permeability .
  • MD simulations: Assess aggregation behavior in aqueous systems, critical for drug formulation .

Data Contradiction: How can discrepancies between experimental and predicted solubility values be resolved?

Methodological Answer:
Discrepancies often arise from non-ideal mixing effects or polymorphic forms. Mitigation strategies:

  • Local composition models: Incorporate Wilson or NRTL equations to account for ethanol-water interactions .
  • Polymorph screening: X-ray crystallography identifies dominant crystal forms affecting solubility .
  • Experimental validation: Use shake-flask methods with UV-spectrophotometry to verify computational predictions .

Advanced Question: What structure-activity relationships (SAR) guide its pharmacological potential?

Methodological Answer:

  • Hydroxyl group positioning: The ethanol moiety enhances hydrogen bonding with target receptors (e.g., β-adrenergic receptors in cardiovascular drugs) .
  • Substituent effects: Bulkier groups (e.g., isopropyloxy) improve metabolic stability but may reduce aqueous solubility .
  • Derivative libraries: Synthesizing analogs (e.g., fluorinated or sulfonated derivatives) screens for antibacterial or anti-inflammatory activity .

Advanced Question: What green chemistry approaches improve sustainability in synthesis?

Methodological Answer:

  • Solvent replacement: Ethanol/water mixtures or bio-based solvents reduce toxicity vs. THF or DCM .
  • Catalytic recycling: Immobilized enzymes (e.g., lipases) enable reuse in esterification steps, cutting waste .
  • Microwave-assisted synthesis: Reduces reaction times (30–60 minutes vs. 6 hours) and energy use .

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